1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Description

Molecular Structure and Identity

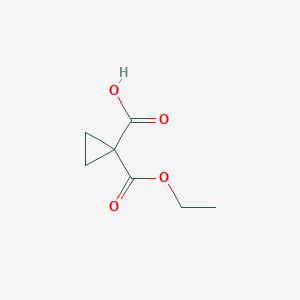

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS: 3697-66-3) is a bicyclic organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . Its structure features a cyclopropane ring substituted with two functional groups: an ethoxycarbonyl (-COOCH₂CH₃) and a carboxylic acid (-COOH) at the 1-position (Figure 1). The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which deviate sharply from the tetrahedral 109.5° geometry of sp³-hybridized carbons.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| CAS Registry Number | 3697-66-3 |

| IUPAC Name | 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid |

| SMILES | CCOC(=O)C1(CC1)C(=O)O |

The compound’s planar cyclopropane ring and electron-withdrawing substituents create a unique electronic environment, influencing its reactivity in organic transformations.

Chemical Classification and Nomenclature

This compound belongs to the cyclopropane dicarboxylate family, characterized by two ester/carboxylic acid groups on adjacent carbons of a three-membered ring. Its systematic IUPAC name derives from the cyclopropane backbone, with numbering prioritizing the carboxylic acid group. Common synonyms include:

- Monoethyl 1,1-cyclopropanedicarboxylate

- Cyclopropane-1,1-dicarboxylic acid ethyl ester

The ethoxycarbonyl group (-COOCH₂CH₃) is an ester derivative of the parent dicarboxylic acid, while the carboxylic acid (-COOH) remains free for further functionalization.

Historical Context in Cyclopropane Chemistry

Cyclopropane chemistry dates to 1881, when August Freund synthesized cyclopropane via intramolecular Wurtz coupling of 1,3-dibromopropane. The strained ring’s unique reactivity spurred innovations in synthetic methods, including the Simmons-Smith reaction (1958), which uses zinc-carbenoid intermediates for stereospecific cyclopropanation.

This compound emerged as a scaffold in the late 20th century, enabling access to functionalized cyclopropanes for medicinal chemistry. Its synthesis often involves:

Significance in Organic Chemistry Research

This compound’s bifunctional nature makes it a versatile intermediate:

- Medicinal Chemistry : Cyclopropanes mimic gem-dimethyl groups or alkenes, offering conformational rigidity to drug candidates. The ethoxycarbonyl and carboxylic acid groups permit derivatization into amides, sulfones, or cross-coupling precursors.

- Materials Science : Strained rings enhance polymer thermal stability and electronic properties.

- Stereochemical Studies : The compound’s cis and trans diastereomers (e.g., (1S,2S)- and (1R,2R)-forms) serve as probes for asymmetric synthesis mechanisms.

Table 2: Applications in Synthesis

Recent advances in catalytic cyclopropanation, such as cobalt-mediated methods, have improved access to enantiomerically pure derivatives.

Propriétés

IUPAC Name |

1-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZUWSSLUHHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251691 | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3697-66-3 | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Synthetic Routes and Reaction Conditions

| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclopropanation of alkenes with ethyl diazoacetate | Alkene + Ethyl diazoacetate | Rhodium catalyst (e.g., Rh2(OAc)4) | Dichloromethane | 0–25°C | Moderate to high | Controlled addition of diazo compound to minimize side reactions |

| Ethoxycarbonylation of cyclopropanecarboxylic acid | 1-Carboxycyclopropane derivative + Ethyl chloroformate | Triethylamine (base) | Acetonitrile | 0–5°C (ice bath) | ~76% | Dropwise addition of ethyl chloroformate, followed by amine addition for further derivatization |

| Industrial scale cyclopropanation | Cyclopropane precursors + Diazo compounds | Transition metal catalysts (Pd, Ni) | Various solvents | Reflux (50–60°C) | Optimized for purity and yield | Use of continuous flow reactors and catalyst optimization |

Representative Experimental Procedure

An example from literature illustrates the preparation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid derivatives:

- To a stirred solution of 1-carboethoxycyclopropanecarboxylic acid (0.01 mol) and triethylamine (0.01 mol) in 75 mL acetonitrile, a solution of ethyl chloroformate (0.01 mol) in 25 mL acetonitrile was added dropwise at 0 to 5°C.

- After stirring for 30 minutes at ice temperature, an amine (e.g., 4-chloro-2-ethylaniline) was added dropwise.

- The mixture was warmed to room temperature and stirred for 16 hours.

- Workup involved filtration, solvent evaporation, extraction with water and acid/base washes, drying over MgSO4, and recrystallization from hexane.

- Yield of the ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate was 76% with melting point 77–80°C.

This procedure highlights the use of ethyl chloroformate for ethoxycarbonyl group introduction and the importance of temperature control and purification steps to achieve high purity and yield.

Optimization Strategies for Synthesis

To improve yield and purity, the following parameters are critical:

- Catalyst Selection: Transition metal catalysts such as palladium or rhodium complexes enhance cyclopropanation efficiency.

- Stoichiometry Control: Precise molar ratios of ethoxycarbonylating agents to cyclopropane precursors reduce side reactions.

- Temperature Management: Maintaining low temperatures (0–5°C) during reagent addition stabilizes reactive intermediates.

- Purification Techniques: Column chromatography using polar solvent mixtures (ethyl acetate/hexane) or recrystallization ensures product purity.

- Reaction Atmosphere: Conducting reactions under inert atmosphere (N2 or Ar) prevents oxidation or moisture interference.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclopropanation with ethyl diazoacetate | Alkene, Ethyl diazoacetate | Rhodium complex | Dichloromethane | 0–25°C | 60–85 | Carbene transfer reaction |

| Ethoxycarbonylation with ethyl chloroformate | 1-Carboxycyclopropane acid, Ethyl chloroformate | Triethylamine (base) | Acetonitrile | 0–5°C | ~76 | Dropwise addition, followed by amine coupling |

| Industrial scale cyclopropanation | Cyclopropane precursors, Diazo compounds | Pd, Ni catalysts | Various | 50–60°C reflux | Optimized | Continuous flow reactors for scale-up |

Research Findings and Analytical Data

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of ethoxycarbonyl and carboxylic acid groups, with characteristic chemical shifts for cyclopropane ring protons and carbonyl carbons.

- Purity Assessment: Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹), and elemental analysis confirms expected composition.

- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Biological Applications

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid has been identified as an intermediate in the synthesis of Cabozantinib , a broad-spectrum anticancer agent. This compound acts as a tyrosine kinase inhibitor, targeting multiple pathways involved in cancer progression. The synthesis pathway typically involves several steps where this cyclopropane derivative plays a crucial role:

- Intermediate Formation : It serves as an essential building block in the preparation of Cabozantinib.

- Mechanism of Action : By inhibiting tyrosine kinases, Cabozantinib disrupts signaling pathways that promote tumor growth and metastasis.

Case Study: Synthesis of Cabozantinib

A notable study demonstrated the efficiency of using this compound in synthesizing Cabozantinib. The researchers highlighted the following points:

- High Yield : The use of this compound allowed for high yields in the final product due to its reactivity.

- Cost Efficiency : The method reduced overall synthetic costs, making it suitable for industrial production.

Research on Cyclopropane Derivatives

Further research has indicated that derivatives of cyclopropane, including this compound, exhibit interesting properties that could lead to new applications in medicinal chemistry. For instance:

- Anticancer Activity : Studies have shown that compounds derived from cyclopropanes can exhibit selective cytotoxicity against cancer cells.

- Potential Drug Development : The unique structural features may lead to novel drug candidates targeting various diseases beyond cancer.

Mécanisme D'action

The mechanism by which 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and binding affinity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The ethoxycarbonyl group enhances electrophilicity, facilitating nucleophilic reactions (e.g., amide coupling ). In contrast, electron-donating groups like methoxy reduce acidity (predicted pKa ~4.13 for 1-(4-ethynylphenyl)cyclopropanecarboxylic acid vs. ~1–2 for the target compound) .

- Biological Activity : Phenyl and thienyl derivatives exhibit antimicrobial and protein-binding properties , while ACC is pivotal in plant stress responses .

Key Observations :

- Chemical Synthesis : Traditional methods (e.g., α-alkylation) face yield limitations due to side reactions (e.g., amide formation in phenyl derivatives) .

- Enzymatic Routes : Mutant enzymes enable efficient diastereoselective hydrolysis, achieving >90% diastereomeric excess (d.e.) for difluoromethyl derivatives .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Key Observations :

Activité Biologique

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS No.: 3697-66-3) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 158.15 g/mol. The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : The ethoxycarbonyl group can participate in nucleophilic attacks, potentially inhibiting enzyme activity.

- Receptor Modulation : The structural characteristics allow for interactions with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings indicate that the compound could serve as a lead structure for novel antimicrobial agents.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been promising. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 22.3 |

| A549 (Lung Cancer) | 18.7 |

Applications in Agrochemicals

Beyond medicinal chemistry, this compound has shown potential in agrochemical applications as a plant growth regulator or pesticide due to its bioactive properties. Its ability to modulate plant stress responses could enhance crop resilience against pathogens and environmental stressors.

Research Findings and Future Directions

The current body of research on this compound highlights its versatility as a bioactive compound. Future studies are needed to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Synthesis of analogs to improve potency and selectivity for specific biological targets.

Q & A

How can researchers optimize the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Use transition metal catalysts (e.g., palladium or nickel) to facilitate cyclopropanation, as seen in analogous syntheses of cyclopropane derivatives .

- Reagent Ratios : Adjust stoichiometry of ethoxycarbonylating agents (e.g., ethyl chloroformate) relative to cyclopropane precursors to minimize side reactions .

- Temperature Control : Maintain reflux conditions (50–60°C) under inert atmospheres to stabilize reactive intermediates, similar to protocols for 1-(4-chlorophenyl)cyclopropanecarboxylic acid synthesis .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product, as demonstrated in benzodioxol-substituted cyclopropane syntheses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.